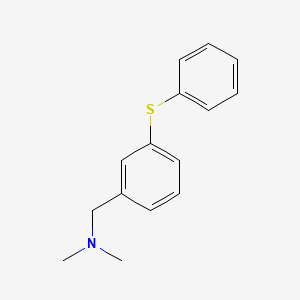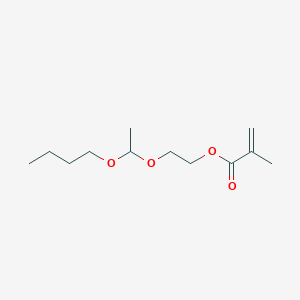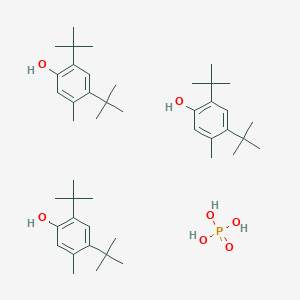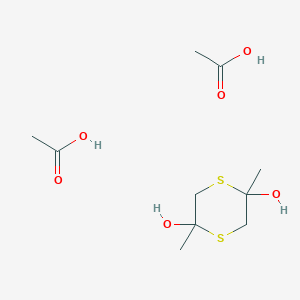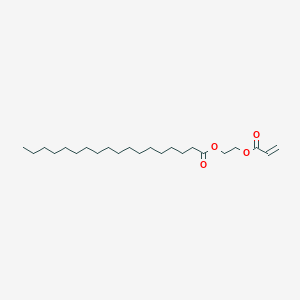
2-(Acryloyloxy)ethyl octadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acryloyloxy)ethyl octadecanoate is an organic compound that belongs to the class of esters It is formed by the esterification of octadecanoic acid (stearic acid) with 2-hydroxyethyl acrylate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)ethyl octadecanoate typically involves the esterification reaction between octadecanoic acid and 2-hydroxyethyl acrylate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts can facilitate the separation and purification of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acryloyloxy)ethyl octadecanoate can undergo various chemical reactions, including:
Polymerization: The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with desirable properties.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 2-hydroxyethyl acrylate.
Addition Reactions: The double bond in the acrylate group can undergo addition reactions with nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the free radical polymerization of the acrylate group.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Nucleophiles such as thiols or amines can be used in the presence of a base catalyst to facilitate the addition to the acrylate group.
Major Products Formed
Polymerization: The major products are polymers with acrylate functionalities, which can be further modified for specific applications.
Hydrolysis: The major products are octadecanoic acid and 2-hydroxyethyl acrylate.
Addition Reactions: The major products are adducts formed by the addition of nucleophiles to the acrylate group.
Applications De Recherche Scientifique
2-(Acryloyloxy)ethyl octadecanoate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or biocompatibility.
Materials Science: The compound is used in the development of coatings, adhesives, and sealants with enhanced performance characteristics.
Biomedical Engineering: It is used in the design of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and ability to form hydrogels.
Environmental Science: The compound is used in the development of materials for environmental remediation, such as adsorbents for removing pollutants from water.
Mécanisme D'action
The mechanism of action of 2-(Acryloyloxy)ethyl octadecanoate depends on its application. In polymerization reactions, the acrylate group undergoes free radical polymerization to form polymers. In drug delivery systems, the compound can form hydrogels that encapsulate drugs and release them in a controlled manner. The ester bond in the compound can be hydrolyzed under physiological conditions, leading to the release of the active components.
Comparaison Avec Des Composés Similaires
2-(Acryloyloxy)ethyl octadecanoate can be compared with other similar compounds, such as:
2-(Acryloyloxy)ethyl methacrylate: This compound has a similar structure but with a methacrylate group instead of an octadecanoate group. It is used in the synthesis of polymers with different properties.
2-(Acryloyloxy)ethyl trimethylammonium chloride: This compound has a quaternary ammonium group, making it useful in the synthesis of cationic polymers with antimicrobial properties.
2-(Acryloyloxy)ethyl succinate: This compound has a succinate group, which imparts different properties to the resulting polymers.
The uniqueness of this compound lies in its long hydrophobic octadecanoate chain, which imparts unique properties such as hydrophobicity and biocompatibility to the resulting polymers.
Propriétés
Numéro CAS |
149674-64-6 |
|---|---|
Formule moléculaire |
C23H42O4 |
Poids moléculaire |
382.6 g/mol |
Nom IUPAC |
2-prop-2-enoyloxyethyl octadecanoate |
InChI |
InChI=1S/C23H42O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)27-21-20-26-22(24)4-2/h4H,2-3,5-21H2,1H3 |
Clé InChI |
ADKVTDKVSWFELD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)


![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)

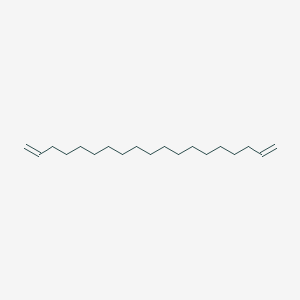
![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
